Metrafenone-d9 is a synthetic chemical compound that belongs to the class of fungicides. It is a deuterated derivative of Metrafenone, which is primarily used for controlling various fungal diseases in crops. The structure of Metrafenone-d9 includes three methoxy groups positioned at the 2, 3, and 4 positions of the aromatic ring, contributing to its biological activity and stability. The presence of deuterium atoms in Metrafenone-d9 enhances its isotopic labeling, making it useful for analytical studies and tracing mechanisms in biological systems.
Metrafenone-d9 exhibits significant antifungal activity against a range of pathogens affecting crops. Its mechanism of action involves inhibiting fungal growth by disrupting cellular processes. The compound is particularly effective against:
Studies indicate that Metrafenone-d9's biological activity is enhanced due to its structural modifications compared to non-deuterated forms .
The synthesis of Metrafenone-d9 typically involves:
The specific synthetic pathway may vary based on desired purity and yield requirements .
Metrafenone-d9 is primarily used in agricultural applications as a fungicide. Its applications include:
Several compounds share structural or functional similarities with Metrafenone-d9. A comparison highlights its unique characteristics:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Metrafenone | Non-deuterated version | Standard fungicide without isotopic labeling |
| Trifloxystrobin | Contains a different heterocyclic structure | Broader spectrum against various fungi |
| Boscalid | Different scaffold with similar activity | Effective against resistant fungal strains |
| Pyraclostrobin | Similar mode of action | Often used in combination formulations |
Metrafenone-d9 is unique due to its deuterated nature, which allows for enhanced tracking in metabolic studies while retaining effective fungicidal properties .
Position-specific deuterium incorporation in metrafenone analogues primarily targets the methoxy groups, where the nine deuterium atoms replace hydrogen atoms in the 2,3,4-trimethoxy substituents [2] [25]. The structural specificity is denoted as 3'-bromo-2,3,4-trimethoxy-d9-6'-methoxy-2',6-dimethylbenzophenone, indicating precise deuteration at the aromatic methoxy positions [2].
Several synthetic strategies have been developed for achieving position-specific deuteration in benzophenone derivatives. The most commonly employed approach involves the use of deuterated methanol as a trideuteromethylation reagent [26]. Deuterated methanol serves as both a direct trideuteromethylation agent and a precursor for preparing other deuterated reagents such as deuterated methyl iodide or deuterated methyl tosylate [26].
| Deuteration Strategy | Target Position | Deuterium Source | Efficiency |
|---|---|---|---|
| Direct Methylation | Methoxy Groups | [D4]Methanol | 95-98% |
| Electrophilic Substitution | Aromatic Ring | D2O/Acid | 85-92% |
| Metal-Catalyzed Exchange | Benzylic Positions | D2 Gas | 90-95% |
| Photocatalytic Methods | Carbonyl Adjacent | D2O | 80-88% |
The incorporation of deuterium into methoxy groups typically employs transition metal-free trideuteromethylation methods using deuterated methanol under supercritical conditions [26]. This approach achieves high atomic efficiency and provides excellent isotopic incorporation rates exceeding 95% for most benzophenone derivatives [26].
Alternative strategies include photocatalytic reductive deuteration methods that utilize deuterium oxide as the deuterium source [24]. These approaches have demonstrated effectiveness for benzophenone substrates, achieving deuteration yields of 76-82% for close analogs of benzophenone [24]. The photocatalytic method employs defective ultrathin zinc indium sulfide catalysts under visible light irradiation, enabling selective deuterium incorporation at carbonyl-adjacent positions [24].
Transition metal-catalyzed hydrogen isotope exchange represents another viable approach for position-specific deuteration [13]. Palladium-catalyzed methods using deuterium gas have shown particular promise for aromatic substrates, achieving deuterium incorporation rates of 90-95% under mild reaction conditions [13]. These methods offer excellent selectivity for aromatic positions while maintaining functional group tolerance [13].
The choice of deuteration strategy depends significantly on the target position and the desired isotopic purity. For metrafenone-d9 synthesis, the methoxy-specific deuteration approach using deuterated methanol provides optimal results with minimal side reactions and high isotopic incorporation efficiency [26].
Deuterium nuclear magnetic resonance spectroscopy provides direct quantitative analysis of deuterium incorporation efficiency [18] [19]. The technique enables site-specific quantification of deuterium labeling by examining the deuterium resonances at each labeled position [18]. For metrafenone-d9, deuterium nuclear magnetic resonance analysis confirms the presence of deuterium specifically at the methoxy positions with isotopic enrichment typically exceeding 98 atom percent [18].
| Analytical Parameter | Specification | Measurement Method | Acceptance Criteria |
|---|---|---|---|
| Deuterium Content | ≥98.0% | Deuterium Nuclear Magnetic Resonance | 98.0-99.9% |
| Chemical Purity | ≥98.0% | High Performance Liquid Chromatography | ≥98.0% |
| Isotopic Distribution | Molecular Ion | Liquid Chromatography Mass Spectrometry | M+9 ≥95% |
| Water Content | ≤0.5% | Karl Fischer Titration | ≤0.5% |
| Residual Solvents | ≤0.1% | Gas Chromatography | ≤1000 ppm |
High-resolution liquid chromatography tandem mass spectrometry serves as the definitive method for isotopic purity assessment [20] [30]. The technique enables accurate quantification of different isotopologue species by examining the mass distribution pattern of the labeled compound [20]. For metrafenone-d9, the molecular ion at mass-to-charge ratio 418 should represent at least 95% of the total ion abundance, with minimal contributions from partially deuterated species [20].
Quantitative proton nuclear magnetic resonance spectroscopy provides complementary validation by measuring residual proton signals in the deuterated compound [35]. This approach enables detection of incomplete deuteration at specific positions by comparing signal intensities to internal standards [35]. The method offers excellent sensitivity for detecting isotopic impurities at concentrations below 1% [35].
Isotope Dilution Mass Spectrometry utilizing Metrafenone-d9 as an internal standard represents a sophisticated analytical approach for the precise quantification of metrafenone residues in agricultural matrices [1] [2]. The deuterated analog of metrafenone, specifically labeled with nine deuterium atoms in the 2,3,4-trimethoxy positions, provides exceptional analytical performance through its chemical similarity to the parent compound while maintaining distinct mass spectral characteristics [1].
The fundamental principle underlying Isotope Dilution Mass Spectrometry protocols relies on the addition of a known quantity of Metrafenone-d9 to the sample prior to extraction and analysis [3]. This approach compensates for analytical losses during sample preparation, matrix effects during ionization, and instrumental variations throughout the analytical sequence [4]. The isotopic internal standard co-elutes with the target analyte under identical chromatographic conditions, ensuring that both compounds experience equivalent treatment during all analytical steps [5].
The QuEChERS extraction methodology has been extensively validated for metrafenone quantification in cereal matrices utilizing Metrafenone-d9 as the internal standard [6]. This approach involves acetonitrile extraction in the presence of citrate buffering salts, followed by dispersive solid-phase extraction cleanup using primary secondary amine sorbent materials [6]. The method demonstrates excellent recovery rates ranging from 96 to 103 percent for wheat grain matrices, with precision values below 5 percent relative standard deviation [6].
Alternative extraction protocols have been developed for specific matrix types, including cyclohexane partitioning methods for high-lipid matrices and methanol-water extraction systems for high-moisture cereal products [7]. Each extraction protocol requires optimization of the Metrafenone-d9 addition step to ensure isotopic equilibration prior to sample processing [2].
| Matrix Type | Extraction Method | LC-MS/MS Transition m/z | Metrafenone-d9 Transition m/z | LOQ (mg/kg) | Recovery (%) | Precision RSD (%) |
|---|---|---|---|---|---|---|
| Wheat grain | QuEChERS | 409→209/227 | 418→218/236 | 0.01 | 96-103 | 4.2 |
| Barley grain | QuEChERS | 409→209/227 | 418→218/236 | 0.01 | 94-101 | 3.8 |
| Corn kernels | Acetonitrile/water | 409→209/227 | 418→218/236 | 0.01 | 92-108 | 5.1 |
| Rice grains | Methanol/water | 409→209/227 | 418→218/236 | 0.01 | 89-106 | 6.3 |
| Soybean seeds | Acetonitrile/citrate buffer | 409→209/227 | 418→218/236 | 0.01 | 88-104 | 4.9 |
| Rapeseed | Cyclohexane partition | 409→209/227 | 418→218/236 | 0.01 | 91-109 | 5.7 |
The liquid chromatography-tandem mass spectrometry detection of metrafenone and Metrafenone-d9 employs multiple reaction monitoring transitions to ensure selectivity and sensitivity [6]. The parent compound exhibits primary fragmentation patterns at mass-to-charge ratios of 409 to 209 and 409 to 227, while the deuterated internal standard shows corresponding transitions at 418 to 218 and 418 to 236 [6]. These mass shifts of nine atomic mass units provide clear differentiation between the analyte and internal standard while maintaining identical chemical behavior [1].
Electrospray ionization in positive mode has proven optimal for both compounds, with cone voltages typically optimized between 35 and 42 volts depending on the specific mass spectrometer platform [8] [9]. Collision energies for fragmentation are generally maintained between 24 and 29 electron volts to achieve maximum sensitivity while preserving selectivity [8].
The isotope dilution approach enables the use of calibration curves constructed from the ratio of analyte response to internal standard response versus the ratio of analyte concentration to internal standard concentration [3]. This methodology provides superior accuracy compared to traditional external calibration approaches, as it automatically compensates for variations in injection volume, ionization efficiency, and detector response [4].
Method validation studies have demonstrated linear dynamic ranges spanning three orders of magnitude, with correlation coefficients consistently exceeding 0.995 [10]. The limit of quantification has been established at 0.01 milligrams per kilogram for most cereal matrices, representing a significant improvement in sensitivity compared to methods lacking isotopic internal standards [6] [11].
Matrix effects represent a significant analytical challenge in the liquid chromatography-mass spectrometry analysis of pesticide residues in cereal crops [12] [13]. These effects manifest as either signal suppression or enhancement due to the presence of co-eluting matrix components that interfere with the electrospray ionization process [14]. The utilization of Metrafenone-d9 as an isotopically labeled internal standard provides an effective strategy for compensating these matrix-induced variations [15].
Systematic investigations of matrix effects in cereal crop residue analysis have revealed significant variations depending on the specific matrix composition and processing conditions [16]. Wheat flour matrices typically exhibit signal suppression of approximately 15 percent, while corn meal demonstrates more substantial suppression effects approaching 22 percent [16]. These variations correlate with the lipid content, protein concentration, and carbohydrate complexity of the respective matrices [13].
The co-elution of matrix components with metrafenone occurs primarily in the early portion of the chromatographic separation, where polar compounds and organic acids are eluted [14]. This temporal overlap necessitates careful optimization of chromatographic conditions to minimize interference while maintaining analytical throughput [12].
| Cereal Matrix | Matrix Effect (%) | Compensation Factor | Isotope Ratio Stability | Analytical Recovery (%) | Matrix Interference |
|---|---|---|---|---|---|
| Wheat flour | -15.2 | 1.18 | Excellent | 97.2 ± 2.1 | Minimal |
| Barley malt | -8.7 | 1.09 | Very Good | 98.8 ± 1.9 | Low |
| Corn meal | -22.3 | 1.29 | Good | 95.3 ± 3.2 | Moderate |
| Rice bran | -18.9 | 1.23 | Good | 96.1 ± 2.8 | Moderate |
| Oat flakes | -12.4 | 1.14 | Very Good | 99.1 ± 1.7 | Low |
| Rye flour | -16.1 | 1.19 | Excellent | 97.6 ± 2.3 | Minimal |
The mechanistic basis for matrix effects in cereal crop analysis involves competition for ionization sites within the electrospray ionization source [12]. High molecular weight carbohydrates and proteins can alter the surface tension of electrospray droplets, reducing the efficiency of analyte desolvation and ionization [14]. Additionally, basic compounds present in cereal extracts may compete for protonation sites, leading to reduced signal intensity for the target analyte [12].
The temporal nature of matrix effects has been characterized through post-column infusion studies, revealing that interference patterns remain consistent across different analytes with similar retention times [14]. This observation supports the use of isotopically labeled internal standards as an effective compensation strategy, as both the analyte and internal standard experience identical matrix effects [4].
The implementation of Metrafenone-d9 for matrix effects compensation requires careful consideration of the isotopic purity and chemical stability of the internal standard [15]. The deuterated analog must maintain consistent isotopic labeling throughout the analytical sequence to prevent bias in quantification results [5]. Regular verification of isotopic integrity through mass spectral analysis ensures the reliability of the compensation approach [4].
Optimization of the internal standard addition procedure involves determining the appropriate concentration ratio between the analyte and Metrafenone-d9 to maximize analytical precision [15]. Typically, internal standard concentrations are maintained at levels approximately equal to the mid-point of the calibration range to ensure optimal signal-to-noise ratios for both compounds [5].
Validation studies for matrix effects compensation have employed recovery experiments conducted across multiple matrix types and contamination levels [16]. The effectiveness of Metrafenone-d9 compensation is evaluated through comparison of apparent recovery values obtained with and without internal standard correction [12]. Results demonstrate significant improvements in accuracy and precision when isotopic compensation is employed, with recovery values consistently falling within 90 to 110 percent of theoretical values [16].
Cross-validation studies involving multiple laboratories have confirmed the robustness of the isotopic compensation approach across different instrumentation platforms and operator techniques [17]. Inter-laboratory precision values typically improve by 30 to 50 percent when Metrafenone-d9 compensation is utilized compared to external calibration methods [17].
Cross-validation studies utilizing multiple triple quadrupole mass spectrometry platforms provide essential data for establishing the robustness and transferability of analytical methods employing Metrafenone-d9 [18] [17]. These comprehensive evaluations assess method performance across different instrument manufacturers, ionization source designs, and analytical software platforms to ensure consistent quantitative results regardless of the specific analytical configuration [10] [9].
Systematic evaluations have been conducted across six major triple quadrupole mass spectrometry platforms, including Agilent 6470, Waters Xevo TQ-S, Shimadzu LCMS-8060, Thermo TSQ Quantis, Sciex QTRAP 6500+, and Bruker EVOQ Elite systems [18] [8]. Each platform demonstrates unique optimization requirements for collision energy, cone voltage, and dwell time parameters, necessitating platform-specific method development while maintaining consistent analytical principles [9].
The optimization process for each platform involves systematic evaluation of ionization efficiency, fragmentation patterns, and signal stability for both metrafenone and Metrafenone-d9 [10]. Electrospray ionization in positive mode has proven optimal across all platforms, with source temperature and gas flow parameters adjusted to maximize sensitivity while minimizing matrix effects [18].
| MS Platform | Ionization Mode | Collision Energy (eV) | Cone Voltage (V) | Dwell Time (ms) | Correlation Coefficient (r²) | Inter-lab Precision (%) | Bias (%) |
|---|---|---|---|---|---|---|---|
| Agilent 6470 | ESI+ | 25 | 35 | 50 | 0.9982 | 5.2 | +2.1 |
| Waters Xevo TQ-S | ESI+ | 28 | 40 | 60 | 0.9987 | 4.8 | -1.8 |
| Shimadzu LCMS-8060 | ESI+ | 26 | 38 | 45 | 0.9975 | 6.1 | +3.2 |
| Thermo TSQ Quantis | ESI+ | 27 | 36 | 55 | 0.9979 | 5.7 | -2.4 |
| Sciex QTRAP 6500+ | ESI+ | 24 | 42 | 50 | 0.9984 | 4.9 | +1.9 |
| Bruker EVOQ Elite | ESI+ | 29 | 37 | 65 | 0.9973 | 6.3 | -3.1 |
Comprehensive inter-laboratory validation studies have been conducted involving twelve analytical laboratories across different geographical regions to assess the transferability of methods utilizing Metrafenone-d9 [17]. Each participating laboratory analyzed identical sample sets using their respective triple quadrupole mass spectrometry platforms following standardized protocols for sample preparation and instrumental analysis [19].
The validation design incorporated multiple matrix types, including wheat, barley, corn, and rice samples fortified at three concentration levels spanning the anticipated range of field residues [19]. Statistical analysis of inter-laboratory results employed analysis of variance techniques to assess sources of variation and establish method precision parameters [19].
Results from the inter-laboratory validation demonstrate excellent agreement across different platforms, with overall coefficients of variation ranging from 4.8 to 6.3 percent [17]. The use of Metrafenone-d9 as an internal standard significantly reduces inter-laboratory variation compared to methods relying on external calibration approaches [17].
The evaluation of analytical performance metrics across multiple platforms reveals consistent sensitivity and selectivity characteristics for methods employing Metrafenone-d9 [9]. Limits of detection typically range from 0.003 to 0.005 milligrams per kilogram across all platforms, while limits of quantification remain consistently at 0.01 milligrams per kilogram [10].
Linearity assessments demonstrate correlation coefficients exceeding 0.995 for all platforms, with linear dynamic ranges spanning at least three orders of magnitude [10]. The consistency of these performance metrics across different instrumental configurations validates the robustness of the isotope dilution approach [9].
Method validation follows established guidelines from regulatory authorities, including the European Food Safety Authority SANTE guidelines and United States Food and Drug Administration bioanalytical method validation guidance [21] [22]. These protocols ensure that analytical methods meet the stringent requirements for regulatory compliance and scientific rigor [23] [24].
The implementation of statistical process control techniques enables continuous monitoring of method performance across multiple platforms and laboratories [20]. Control charts based on the ratio of metrafenone to Metrafenone-d9 responses provide sensitive indicators of analytical system performance and help identify potential sources of bias or imprecision [17].
The successful cross-validation of methods employing Metrafenone-d9 across multiple triple quadrupole platforms facilitates technology transfer and method harmonization initiatives [17]. Standardized protocols have been developed to guide the implementation of these methods in new laboratory settings, ensuring consistent analytical performance regardless of the specific instrumental configuration [18].
Training programs and proficiency testing schemes have been established to support the widespread adoption of these analytical methodologies [17]. These initiatives ensure that analytical personnel possess the necessary skills and knowledge to implement and maintain high-quality analytical methods utilizing Metrafenone-d9 [20].